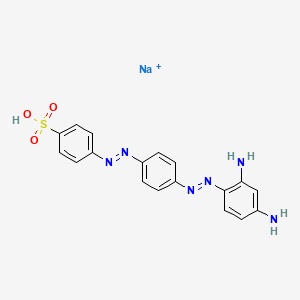
Pontamine Brown D3G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pontamine Brown D3G is a synthetic dye commonly used in various industrial applications, particularly in the textile industry. It is known for its ability to produce a brown color on fabrics and other materials. This compound is part of the direct dye class, which means it can be applied directly to the substrate without the need for a mordant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pontamine Brown D3G typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic or neutral pH and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the diazotization and coupling reactions are carefully monitored. The process involves the use of high-purity raw materials and precise control of reaction parameters to achieve consistent dye quality. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder form.
Chemical Reactions Analysis
Types of Reactions: Pontamine Brown D3G can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic amines.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically require catalysts or specific reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines and other simpler compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Pontamine Brown D3G has several applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mechanism of Action
The mechanism by which Pontamine Brown D3G exerts its effects involves the interaction of its aromatic rings and azo groups with the substrate. The dye molecules form strong bonds with the fibers, resulting in a stable coloration. The molecular targets include the hydroxyl and amino groups present in the fibers, which interact with the dye through hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Pontamine Fast Scarlet 4BS: Another direct dye used for staining cellulose and visualizing cell wall architecture.
Congo Red: A direct dye used for staining amyloid fibrils in biological tissues.
Calcofluor White: A fluorescent dye used for staining cellulose and chitin in biological samples.
Uniqueness of Pontamine Brown D3G: this compound is unique in its ability to produce a distinct brown color, which is not commonly achieved with other direct dyes. Its specific chemical structure allows for strong interactions with various substrates, making it a versatile dye for multiple applications.
Properties
CAS No. |
6492-56-4 |
|---|---|
Molecular Formula |
C18H16N6NaO3S+ |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
sodium;4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H16N6O3S.Na/c19-12-1-10-18(17(20)11-12)24-23-14-4-2-13(3-5-14)21-22-15-6-8-16(9-7-15)28(25,26)27;/h1-11H,19-20H2,(H,25,26,27);/q;+1 |
InChI Key |
UELTZRDWIWVJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C(C=C3)N)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















